molecular formula C19H24N6O2 B1148674 Butanoic acid, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)- CAS No. 482615-12-3

Butanoic acid, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)-

Cat. No.: B1148674
CAS No.: 482615-12-3
M. Wt: 368.433
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a derivative of Roscovitine, a well-known cyclin-dependent kinase (CDK) inhibitor

Preparation Methods

The synthesis of Roscovitine Carboxylic Acid involves several steps, starting from the precursor Roscovitine. The synthetic route typically includes the following steps:

    Starting Material: Roscovitine is used as the starting material.

    Carboxylation: The introduction of a carboxyl group to the Roscovitine molecule is achieved through a carboxylation reaction. This step involves the use of reagents such as carbon dioxide (CO2) and a suitable base.

    Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain Roscovitine Carboxylic Acid in its pure form.

Industrial production methods for Roscovitine Carboxylic Acid may involve large-scale synthesis using optimized reaction conditions and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

Roscovitine Carboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under controlled conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to obtain reduced derivatives.

    Substitution: Roscovitine Carboxylic Acid can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Roscovitine Carboxylic Acid has a wide range of scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a reference compound in analytical chemistry.

    Biology: In biological research, Roscovitine Carboxylic Acid is studied for its effects on cell cycle regulation and apoptosis. It is used to investigate the role of CDKs in various cellular processes.

    Medicine: This compound has potential therapeutic applications in the treatment of cancer and neurodegenerative diseases. It is being explored as a CDK inhibitor for its ability to induce cell cycle arrest and apoptosis in cancer cells.

    Industry: In the industrial sector, Roscovitine Carboxylic Acid is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other bioactive compounds.

Mechanism of Action

The mechanism of action of Roscovitine Carboxylic Acid involves the inhibition of cyclin-dependent kinases (CDKs). CDKs are enzymes that play a crucial role in regulating the cell cycle. By inhibiting CDKs, Roscovitine Carboxylic Acid disrupts the cell cycle, leading to cell cycle arrest and apoptosis. This compound specifically targets CDK2, CDK7, and CDK9, which are involved in cell cycle progression and transcription regulation .

Comparison with Similar Compounds

Roscovitine Carboxylic Acid is unique compared to other CDK inhibitors due to its specific structure and mechanism of action. Similar compounds include:

    Seliciclib: Another CDK inhibitor with a similar mechanism of action but different chemical structure.

    Flavopiridol: A broad-spectrum CDK inhibitor that targets multiple CDKs but has a different chemical composition.

    Palbociclib: A selective CDK4/6 inhibitor used in cancer therapy, differing in its selectivity and chemical structure.

Roscovitine Carboxylic Acid stands out due to its specific inhibition of CDK2, CDK7, and CDK9, making it a valuable tool in research and potential therapeutic applications.

Properties

IUPAC Name

(2R)-2-[[6-(benzylamino)-9-propan-2-ylpurin-2-yl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-4-14(18(26)27)22-19-23-16(20-10-13-8-6-5-7-9-13)15-17(24-19)25(11-21-15)12(2)3/h5-9,11-12,14H,4,10H2,1-3H3,(H,26,27)(H2,20,22,23,24)/t14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZLAEKOAINERGI-CQSZACIVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)O)NC1=NC(=C2C(=N1)N(C=N2)C(C)C)NCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

482615-12-3
Record name Roscovitine carboxylic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0482615123
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ROSCOVITINE CARBOXYLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U78UW8Q3QQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Butanoic acid, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)-
Reactant of Route 2
Reactant of Route 2
Butanoic acid, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)-
Reactant of Route 3
Reactant of Route 3
Butanoic acid, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)-
Reactant of Route 4
Reactant of Route 4
Butanoic acid, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)-
Reactant of Route 5
Reactant of Route 5
Butanoic acid, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)-
Reactant of Route 6
Reactant of Route 6
Butanoic acid, 2-((9-(1-methylethyl)-6-((phenylmethyl)amino)-9H-purin-2-yl)amino)-, (2R)-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.